molecular formula C20H20N2O3S B11359077 N-(4-methoxyphenyl)-4-methyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide

N-(4-methoxyphenyl)-4-methyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide

Cat. No.: B11359077
M. Wt: 368.5 g/mol
InChI Key: PPGHGKXMZVBKSE-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-methyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide: is an organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-4-methyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Introduction of the Methylphenoxy Group: The 3-methylphenoxy group can be attached using a Williamson ether synthesis, where an alkoxide reacts with a halide.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential antimicrobial and antifungal properties.
  • Studied for its interactions with various biological targets.

Medicine:

  • Explored for its potential as a therapeutic agent in the treatment of various diseases.
  • Studied for its anti-inflammatory and anticancer properties.

Industry:

  • Used in the development of new materials with specific properties.
  • Investigated for its potential use in agricultural chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-methyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)-4-methyl-2-[(3-chlorophenoxy)methyl]-1,3-thiazole-5-carboxamide
  • N-(4-methoxyphenyl)-4-methyl-2-[(3-bromophenoxy)methyl]-1,3-thiazole-5-carboxamide
  • N-(4-methoxyphenyl)-4-methyl-2-[(3-fluorophenoxy)methyl]-1,3-thiazole-5-carboxamide

Uniqueness:

  • The presence of the 3-methylphenoxy group provides unique steric and electronic properties.
  • The combination of the thiazole ring with the methoxyphenyl and methylphenoxy groups offers a distinct profile in terms of biological activity and chemical reactivity.

This detailed article provides a comprehensive overview of N-(4-methoxyphenyl)-4-methyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-methyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H20N2O3S/c1-13-5-4-6-17(11-13)25-12-18-21-14(2)19(26-18)20(23)22-15-7-9-16(24-3)10-8-15/h4-11H,12H2,1-3H3,(H,22,23)

InChI Key

PPGHGKXMZVBKSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NC(=C(S2)C(=O)NC3=CC=C(C=C3)OC)C

Origin of Product

United States

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